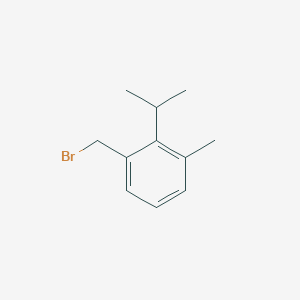
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two oxo groups at positions 2 and 4, a tetrahydropyrimidine ring, and a sulfonyl fluoride group at position 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride typically involves the reaction of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine with a sulfonyl fluoride reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and fluoride sources.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
化学反应分析
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Sulfonic acids and other related products.
科学研究应用
Chemistry: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is investigated for its role in drug design and discovery, particularly as an inhibitor of specific enzymes and receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways and exerts its effects on cellular processes.
相似化合物的比较
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Comparison: Compared to its analogs, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
属性
分子式 |
C4H3FN2O4S |
|---|---|
分子量 |
194.14 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
InChI 键 |
JIHSVLKWDSDETP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)

![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
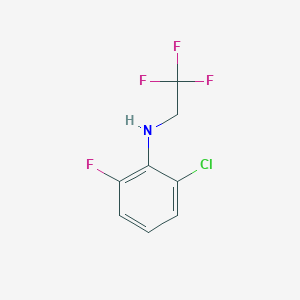

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
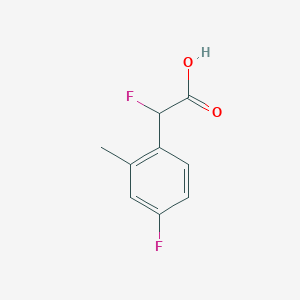
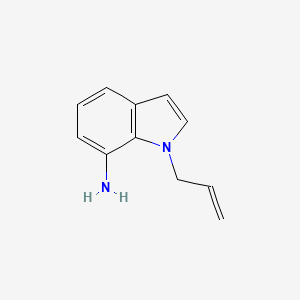
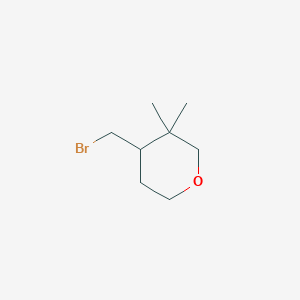
![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)

